

entospletinib dosing schedule twice daily administration

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Compound Focus: Entospletinib

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Recommended Dosing Schedule

The table below summarizes the established and studied dosing schedules for **entospletinib**:

Context / Population	Recommended Dose & Schedule	Formulation & Administration	Key Supporting Evidence
Relapsed/Refractory B-cell Malignancies (Clinical Trials)	800 mg, twice daily (BID)	Oral tablets, taken on an empty stomach (fasting for 2 hours before and 1 hour after) [1].	Phase 2 trial in CLL and NHL; this dose provided >90% target coverage at peak and >60% at trough [2] [1].
Healthy Volunteers (Pharmacokinetic Study)	Doses from 25-1200 mg BID were tested. Exposures plateaued at doses \geq 600 mg BID [2].	Oral tablets [2].	First-in-human study established pharmacokinetic and pharmacodynamic profile, supporting BID dosing due to a 9-15 hour half-life [2].

Experimental Protocols for Preclinical Research

For scientists designing *in vivo* studies, the following protocol, adapted from recent investigations, can serve as a template.

In Vivo Efficacy Protocol in a Mouse Model of Kidney Disease

This protocol is based on a 2025 study investigating **entospletinib** in acute kidney injury [3].

- **1. Drug Formulation & Dose**

- **Compound: Entospletinib.**
- **Dosage:** 20 mg/kg.
- **Vehicle:** Dimethyl sulfoxide (DMSO).
- **Route of Administration:** Intraperitoneal (i.p.) injection.

- **2. Dosing Schedule**

- Administer the first dose 30 minutes prior to inducing injury.
- Continue with **daily injections** for the first 6 days post-injury.
- From day 7 onwards, switch to injections **every other day** until the end of the study (e.g., day 14).

- **3. Rationale & Notes**

- This dose and schedule achieved a peak plasma concentration of $\sim 1.69 \mu\text{M}$ in mice, near the drug's EC50, minimizing potential for off-target effects [3].
- This model demonstrates the application of **entospletinib** beyond oncology, highlighting its effect on SYK-expressing leukocytes in inflammatory disease.

In Vitro Sensitivity Assay Protocol

This protocol is based on a 2025 study characterizing resistance mechanisms in AML [4].

- **1. Cell Culture**

- Use SYK inhibitor-resistant acute myeloid leukemia (AML) cell lines (e.g., MV4-11, MOLM14) and their parental, naive counterparts.

- **2. Drug Treatment**

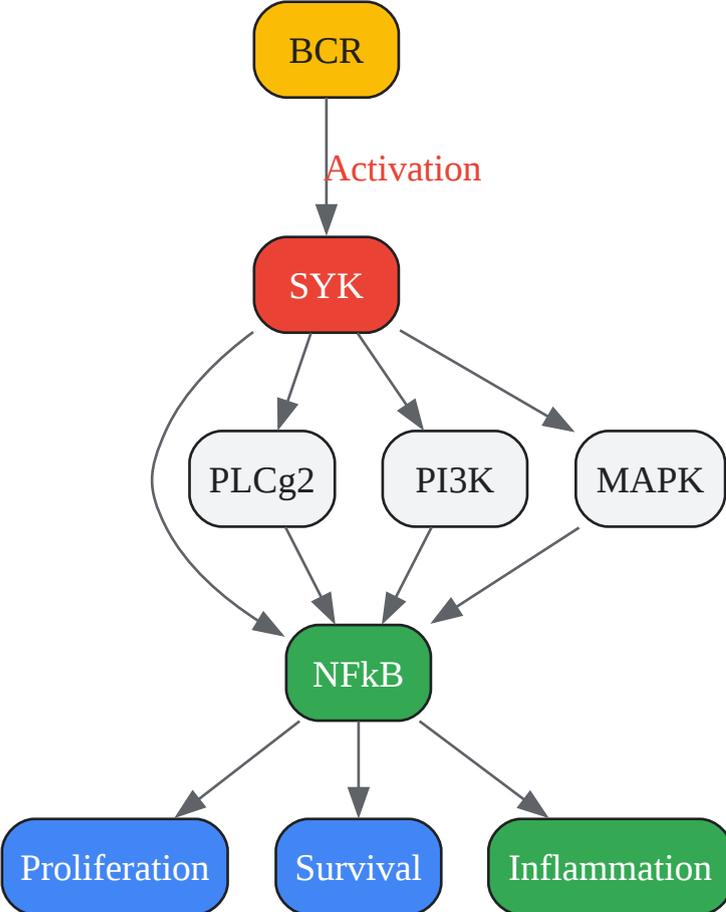
- Prepare a dilution series of **entospletinib** and/or other agents of interest (e.g., glucocorticoids like dexamethasone).
- Treat cells with the compounds for a defined period to determine cell viability and half-maximal inhibitory concentration (IC50).

- **3. Endpoint Analysis**

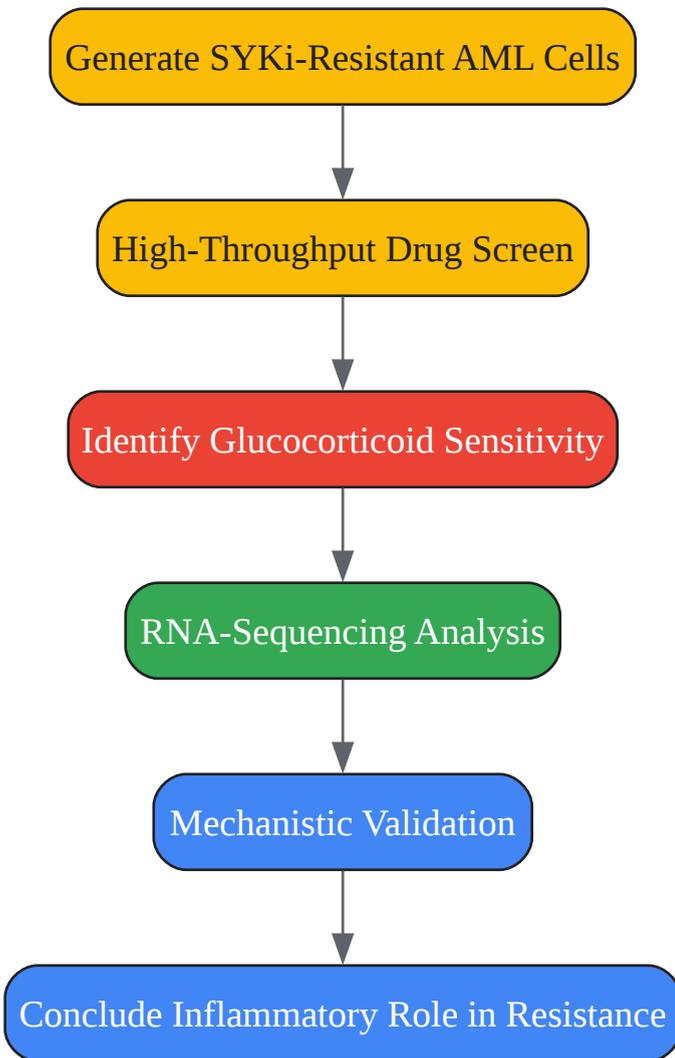
- **Viability Assay:** Measure IC50 values to compare drug sensitivity between resistant and naive cells.
- **Mechanistic Investigation:**
 - Perform RNA sequencing to identify enriched gene sets (e.g., inflammatory response, TNF α signaling via NF- κ B) in resistant cells [4].
 - Validate protein-level changes via immunoblotting (e.g., upregulation of the glucocorticoid receptor NR3C1 and the pro-apoptotic protein BIM) [4].

Signaling Pathway and Experimental Workflow

To help visualize the scientific context and experimental design from the search results, the following diagrams outline the key signaling pathway involved and a representative research workflow.



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Critical Safety and Tolerability Monitoring

Clinical trials indicate that the following parameters should be closely monitored during **entospletinib** administration [1] [5]:

- **Hepatic Function:** Monitor for reversible elevations in **alanine aminotransferase (ALT)** and **aspartate aminotransferase (AST)**. Grade 3/4 elevations occurred in 13.4% of patients in a large phase 2 trial [1].
- **Hematologic Parameters:** Monitor for **neutropenia** (Grade 3/4 in 14.5% of patients) and lymphocytopenia [1] [5].

- **Other Common Adverse Events:** Frequently observed events (any grade) include fatigue, nausea, decreased appetite, diarrhea, and cough [1] [5].

Future Research and Combination Strategies

Emerging preclinical data suggest promising avenues for future research:

- **Combination with Chemotherapy:** In patient-derived xenograft (PDX) models of infant KMT2A-rearranged acute lymphoblastic leukemia (ALL), **entospletinib** combined with **vincristine** showed enhanced anti-leukemia effects compared to either agent alone [6].
- **Overcoming Resistance:** In models with RAS mutations, which confer resistance to SYK inhibition, combining **entospletinib** with the MEK inhibitor **selumetinib** superiorly inhibited leukemia proliferation [6].
- **Non-Oncologic Applications:** Recent research highlights the potential of **entospletinib** in resolving inflammation in non-malignant diseases, such as in a mouse model of acute kidney injury, opening up new fields of application [3].

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